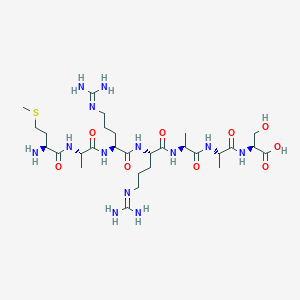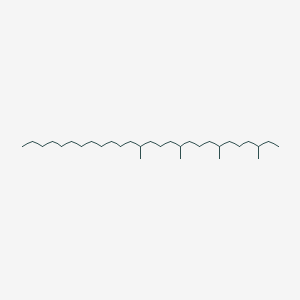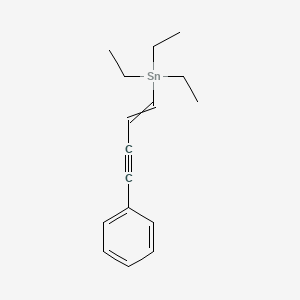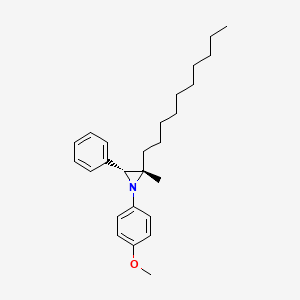
(2S)-3-Ethyl-2-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Ethyl-2-hydroxypentanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethyl-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-ethyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high optical purity. Another method involves the use of enzymatic catalysis, where specific enzymes are employed to selectively reduce the keto group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The choice of catalysts, reaction conditions, and purification techniques are optimized to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethyl-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 3-Ethyl-2-oxopentanoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3-Ethyl-2-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-Ethyl-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyhexanoic acid: Similar structure but with a different alkyl chain length.
(2S)-2-Hydroxybutanoic acid: Shorter alkyl chain, leading to different physical and chemical properties.
(2S)-3-Methyl-2-hydroxypentanoic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
(2S)-3-Ethyl-2-hydroxypentanoic acid is unique due to its specific chiral configuration and the presence of an ethyl group, which influences its reactivity and interactions. This compound’s distinct properties make it valuable in various applications, particularly in the synthesis of chiral molecules and as a research tool in studying enzyme-substrate interactions.
Properties
CAS No. |
649737-33-7 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(2S)-3-ethyl-2-hydroxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-5(4-2)6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
MBJNVIFBWMTUSE-LURJTMIESA-N |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)O |
Canonical SMILES |
CCC(CC)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




propanedinitrile](/img/structure/B15167346.png)

![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)


![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
